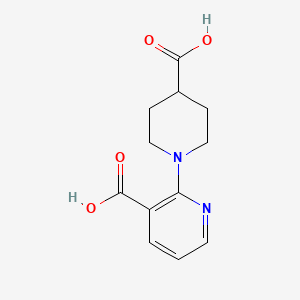

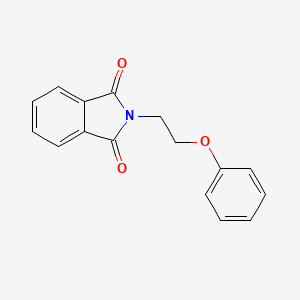

![molecular formula C7H5BrN2O2 B2687491 7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one CAS No. 943995-72-0](/img/structure/B2687491.png)

7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one, also known as 7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one, is a heterocyclic organic compound with a unique chemical structure. It is classified as a pyrido[3,4-b][1,4]oxazin-2(3H)-one derivative, and is a member of the pyrido[3,4-b][1,4]oxazin-2(3H)-one family of heterocyclic compounds. 7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one has been studied for its potential applications in medicine, biochemistry, and chemistry.

Aplicaciones Científicas De Investigación

Organic Synthesis and Heterocyclic Chemistry

One-Pot Synthesis : A notable application involves the one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones, showcasing the efficient annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines. This method leverages cesium carbonate in refluxing acetonitrile, featuring a Smiles rearrangement and subsequent cyclization for synthesis efficiency (Cho et al., 2003).

Heterocyclic Synthesis : Another application is in the synthesis of polyfunctional azoles and azines from α-bromo ketoximes, demonstrating how α-bromoacetophenone oxime undergoes various halogen substitutions to yield heterocyclic compounds including pyrido[3,2‐e]oxazine derivatives (Mohareb et al., 1987).

Synthesis of Pyrrole Derivatives : The compound has been utilized in the synthesis of pyrrole derivatives via deoxygenation of 4H-1,2-oxazines, derived from α-bromooximes and enamines, with iron carbonyl complexes. This process exemplifies the application in synthesizing nitrogen-containing heterocycles, which are essential in many pharmaceuticals (Nakanishi et al., 1981).

Medicinal Chemistry

Antiproliferative Activity : Research into the anti-proliferative effects of 7-substituted 5H-pyrrolo[1,2-a][3,1]benzoxazin-5-one derivatives against human cancer cell lines highlights the potential medicinal applications. Specifically, the 7-Bromo-5H-benzo[d]pyrrolo[2,1-b][1,3]oxazin-5-one derivative exhibited promising anti-proliferative effects, suggesting a role in cancer treatment research (Badolato et al., 2017).

Nox4/Nox1 Inhibitors : Pyrazolo-pyrido-diazepine, -pyrazine, and -oxazine dione derivatives have been identified as novel dual Nox4/Nox1 inhibitors. These compounds show promise in the treatment of idiopathic pulmonary fibrosis, demonstrating the therapeutic potential of these heterocyclic systems (Gaggini et al., 2011).

Material Science

- Fluorescent Organic Compounds : The synthesis of pyrido[1,2-b][1,2,4]triazines, which emit considerable red light in the 650 nm range, showcases an application in developing new classes of red fluorescent organic compounds for potential use in imaging and sensing technologies (Darehkordi et al., 2018).

Propiedades

IUPAC Name |

7-bromo-1H-pyrido[3,4-b][1,4]oxazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O2/c8-6-1-4-5(2-9-6)12-3-7(11)10-4/h1-2H,3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJPDSJIBLTHIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC(=NC=C2O1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-3-[3-(diethylamino)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2687409.png)

![7-fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B2687411.png)

![N'-[2-(1,1-dioxo-1,4-thiazinan-4-yl)acetyl]cyclopropanecarbohydrazide](/img/structure/B2687413.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2687414.png)

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(3-methylthiophen-2-yl)methanone](/img/structure/B2687419.png)

![N-(cyanomethyl)-N-cyclopropyl-3,7-dithiatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),4,9,11-pentaene-4-carboxamide](/img/structure/B2687420.png)

![sodium 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2687423.png)

![2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2687427.png)

![{4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol](/img/structure/B2687430.png)